Clemizole sulfate

Description

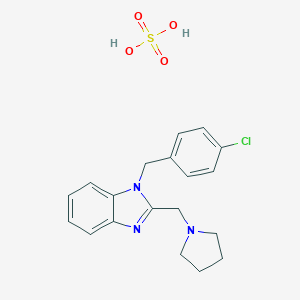

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZENSCAUEVAXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169141 | |

| Record name | Clemizole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17162-20-8 | |

| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17162-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AA1G805H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scope and Significance of Clemizole in Preclinical Investigations

The current preclinical research on clemizole (B1669166) is robust, exploring its mechanisms of action in various disease models. This has been largely driven by its identification in phenotypic drug screens and subsequent target validation studies.

A significant area of research is its role as an antiviral agent, particularly against the Hepatitis C virus (HCV). medchemexpress.com In 2008, a study using a novel microfluidic affinity analysis identified clemizole as an inhibitor of the HCV non-structural protein 4B (NS4B). stanford.edu This protein is crucial for the replication of the viral RNA. stanford.edu Clemizole was found to inhibit the binding of NS4B to HCV RNA, thereby suppressing viral replication in cell culture models. nih.govmedchemexpress.com This discovery positioned clemizole as a potential component in combination therapies for HCV. nih.govnih.gov

Another major focus of contemporary clemizole research is in the field of neuroscience, specifically in the context of epilepsy. Phenotypic screening in zebrafish models of Dravet syndrome, a severe form of pediatric epilepsy, identified clemizole as a potent suppressor of seizure activity. zeclinics.comdravetsyndromenews.comepilepsygenetics.net Further investigations revealed that this anticonvulsant effect is not mediated by its antihistaminic properties but rather through its interaction with serotonin (B10506) receptors. taylorandfrancis.comdravetfoundation.org Specifically, clemizole has been shown to have agonist activity at serotonin 5-HT2B receptors. nih.govoup.comnih.gov This has led to its investigation under the developmental code name EPX-100 for Dravet syndrome and Lennox-Gastaut syndrome. wikipedia.orgneurology.org

Furthermore, preclinical studies have identified clemizole as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. medchemexpress.comresearchgate.netnih.gov These ion channels are involved in various physiological processes, and their dysregulation has been implicated in several diseases. Clemizole has been shown to block TRPC5 currents and subsequent calcium entry in the low micromolar range, demonstrating selectivity for TRPC5 over other TRP channels. medchemexpress.comnih.govselleckchem.com This activity is being explored for its potential therapeutic implications. researchgate.net Research has also suggested a potential role for clemizole in partially reversing the cellular phenotype associated with Xeroderma Pigmentosum C in preclinical models. mdpi.com

The table below summarizes some of the key preclinical findings for Clemizole's activity beyond its original antihistamine function.

| Research Area | Molecular Target | Observed Effect in Preclinical Models | Key Findings |

| Virology | Hepatitis C Virus (HCV) NS4B protein | Inhibition of HCV RNA replication | Clemizole inhibits the RNA binding activity of NS4B, with an EC50 of 8 µM for viral replication. medchemexpress.com It shows synergistic antiviral effects when combined with HCV protease inhibitors. nih.govnih.gov |

| Neuroscience (Epilepsy) | Serotonin 5-HT Receptors (specifically 5-HT2B) | Suppression of seizure activity in zebrafish models of Dravet syndrome. zeclinics.comtaylorandfrancis.com | The anticonvulsant effect is independent of its H1-receptor antagonism and is mediated by serotonergic signaling. dravetfoundation.orgresearchgate.netoup.com |

| Ion Channel Research | Transient Receptor Potential Canonical 5 (TRPC5) Channel | Potent inhibition of TRPC5 currents and calcium entry. medchemexpress.comresearchgate.netnih.gov | Exhibits selectivity for TRPC5 (IC50 = 1.0-1.3 µM) over other TRPC channels like TRPC4, TRPC3, and TRPC6. nih.govselleckchem.comrndsystems.com |

Preclinical Pharmacological Applications of Clemizole

Neurological Disorder Research in Animal Models

Clemizole (B1669166) has demonstrated notable efficacy in animal models of severe neurological disorders, particularly in the realm of genetic epilepsies. Zebrafish models, which recapitulate key clinical features of human genetic disorders, have been instrumental in identifying the therapeutic potential of clemizole. nih.govuga.edu

Antiseizure Efficacy in Genetic Epilepsy Models

Phenotypic screening of compound libraries in zebrafish models of Dravet syndrome, a catastrophic childhood epilepsy, identified clemizole as a potent inhibitor of seizure activity. uga.edunih.gov This discovery has paved the way for further investigation into its mechanisms and applications in epilepsy research.

Dravet syndrome is primarily caused by mutations in the SCN1A gene, which encodes a neuronal voltage-gated sodium channel. uga.edunih.gov Zebrafish possess two orthologues of the human SCN1A gene: scn1Laa and scn1Lab. epilepsygenetics.blog Mutant zebrafish lines for both genes have been developed to model Dravet syndrome, as they exhibit spontaneous seizures and convulsive behaviors similar to those observed in patients. uga.eduepilepsygenetics.blog

Clemizole has been shown to be effective in suppressing seizure behavior in both scn1Lab and scn1Laa mutant zebrafish larvae, demonstrating its efficacy across different genetic models of the same disorder. uga.eduoup.com The use of these models allows for high-throughput screening of potential therapeutics in a living vertebrate system that shares genetic similarities with human conditions. epilepsygenetics.blogoup.com

In these zebrafish models, clemizole effectively suppresses both the physical and electrophysiological manifestations of seizures. nih.govnih.gov Behavioral assays, which track larval movement, show that clemizole reduces the hyperactive, convulsive swimming patterns characteristic of the mutant zebrafish. epilepsygenetics.blognih.gov

Furthermore, local field potential recordings from the brains of larval zebrafish confirm that clemizole abolishes the abnormal, spontaneous electrographic seizure activity. nih.govepilepsygenetics.blog This dual efficacy in reducing both behavioral and electrographic seizures underscores its potent antiseizure properties in these preclinical models. nih.gov

| Zebrafish Model | Genetic Defect | Effect of Clemizole | Observed Outcome |

|---|---|---|---|

| scn1Lab Mutant | Mutation in the zebrafish orthologue of the human SCN1A gene epilepsygenetics.blog | Suppression of seizure activity uga.edunih.gov | Inhibition of both convulsive behaviors and spontaneous electrographic seizures nih.govnih.gov |

| scn1Laa Mutant | Mutation in a second zebrafish orthologue of the human SCN1A gene epilepsygenetics.blog | Suppression of seizure behavior uga.eduoup.com | Significant reduction in convulsive seizure behavior oup.com |

Role in STXBP1-Related Disorder Zebrafish Models

Beyond Dravet syndrome, the antiseizure potential of clemizole has been explored in other genetic epilepsy models. STXBP1-related disorders are severe neurodevelopmental conditions that include epilepsy. nih.gov A zebrafish model with a mutation in the stxbp1b gene, a paralog of the human STXBP1, was created to study this disorder. nih.govnih.gov These mutant zebrafish exhibit spontaneous electrographic seizures during larval stages. nih.gov

In this stxbp1b mutant zebrafish model, clemizole was found to be highly effective. nih.govnih.gov Treatment with clemizole resulted in an 80% decrease in the frequency of ictal-like events, demonstrating its powerful antiseizure effects in a model resistant to several standard antiepileptic drugs like phenytoin, valproate, and diazepam. nih.govnih.govbiorxiv.org

| Compound | Zebrafish Model | Reduction in Ictal-like Event Frequency |

|---|---|---|

| Clemizole | stxbp1b mutant | 80% nih.govnih.govbiorxiv.org |

| Trazodone (B27368) | stxbp1b mutant | 83% nih.govnih.gov |

Serotonin (B10506) Modulation as a Basis for Antiseizure Activity

Although initially known as an antihistamine, the antiseizure activity of clemizole is not mediated by its effects on histamine (B1213489) receptors. nih.govresearchgate.net Instead, research indicates that clemizole's efficacy stems from its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.govuga.edudrugbank.com Specifically, clemizole has been identified as an agonist for serotonin receptors, with a particular affinity for the 5-HT2B receptor. nih.govtaylorandfrancis.com

This mechanism is supported by the fact that other drugs known to modulate serotonergic signaling, such as trazodone and lorcaserin, also show antiseizure activity in the same zebrafish models. nih.govuga.edu The consistent antiseizure effects of various serotonin-modulating compounds in these preclinical models suggest that targeting the serotonergic system is a viable strategy for treating certain forms of genetic epilepsy. nih.govnih.govnih.gov

Renal Pathophysiology Investigations

In addition to its role in neurological models, clemizole has been investigated for its effects on renal pathophysiology. These studies have primarily focused on its ability to inhibit specific ion channels involved in kidney damage.

Research has shown that clemizole can ameliorate angiotensin II-induced glomerular hyperpermeability in rats. nih.gov This effect is thought to be related to its ability to block TRPC5 and TRPC6 (transient receptor potential canonical type 5 and 6) channels, which are involved in calcium influx in kidney cells. nih.gov By preventing excessive permeability, clemizole may protect the glomerular filtration barrier. nih.gov

In another study using a rat model of cisplatin-induced nephrotoxicity, clemizole demonstrated a protective effect. researchgate.net Cisplatin (B142131), a chemotherapy agent, is known to cause kidney damage. researchgate.net Clemizole was found to attenuate histopathological alterations, reduce markers of kidney injury, and decrease oxidative stress. researchgate.net This protective action was attributed to its potent inhibition of TRPC5 calcium channels. researchgate.net

| Parameter | Effect of Cisplatin Administration | Effect of Clemizole Co-administration |

|---|---|---|

| Histopathological Alterations (e.g., tubular degeneration, glomerular collapse) | Induced significant damage researchgate.net | Attenuated damage researchgate.net |

| Kidney Injury Markers (Urine urea (B33335) nitrogen, creatinine, NGAL) | Increased researchgate.net | Decreased researchgate.net |

| Oxidative Stress (TOS, MDA levels) | Increased researchgate.net | Decreased researchgate.net |

| Antioxidant Levels (CAT, TAS) | Decreased researchgate.net | Showed antioxidant effects researchgate.net |

| Podocyte Protein Expression (Nephrin, synaptopodin) | Decreased researchgate.net | Increased researchgate.net |

Protective Effects Against Cisplatin-Induced Nephrotoxicity in Rodent Models

Cisplatin is a potent chemotherapeutic agent whose use is significantly limited by its nephrotoxic side effects. Preclinical studies have investigated clemizole as a potential protective agent against this form of kidney damage. In a study utilizing a Sprague-Dawley rat model of cisplatin-induced nephrotoxicity, clemizole hydrochloride demonstrated significant renal-protective effects. nih.gov

Administration of cisplatin led to marked histopathological changes in the kidneys, including tubular degeneration, glomerular collapse, and apoptotic cell death. nih.gov Treatment with clemizole, particularly at doses of 1 and 5 mg/kg, attenuated these pathological alterations. nih.gov Biochemical markers of kidney injury, such as urine urea nitrogen (UUN), creatinine, and urine neutrophil gelatinase-associated lipocalin (NGAL), were elevated in the cisplatin-treated group; however, all tested doses of clemizole resulted in a decrease in these markers. nih.gov Furthermore, cisplatin-induced oxidative stress, evidenced by increased malondialdehyde (MDA) levels and a disturbed oxidant-antioxidant balance, was counteracted by clemizole treatment. nih.gov The study also noted that cisplatin decreased the expression of essential glomerular proteins, nephrin (B609532) and synaptopodin, which was reversed by clemizole administration. nih.gov

Table 1: Effects of Clemizole on Cisplatin-Induced Nephrotoxicity Markers in Rats

| Marker | Effect of Cisplatin | Effect of Clemizole Treatment |

| Histopathological Alterations | Increased tubular degeneration, glomerular collapse | Attenuated alterations |

| Urine Urea Nitrogen (UUN) | Increased | Decreased |

| Creatinine | Increased | Decreased |

| NGAL | Increased | Decreased |

| Malondialdehyde (MDA) | Increased | Decreased |

| Nephrin Expression | Decreased | Increased |

| Synaptopodin Expression | Decreased | Increased |

Amelioration of Angiotensin II-Induced Glomerular Hyperpermeability

Angiotensin II (Ang II) is known to induce increases in the permeability of the glomerular filtration barrier, a key factor in proteinuric kidney diseases. Research in rat models has shown that clemizole can effectively ameliorate Ang II-induced glomerular hyperpermeability. nih.govnih.gov In anesthetized Sprague-Dawley rats, infusion of Ang II resulted in a significant increase in the glomerular sieving coefficients for large molecules (Ficolls 50-80 Å), indicating hyperpermeability. nih.gov Co-administration of clemizole counteracted this effect, reducing the passage of these large molecules across the glomerular barrier without significantly affecting the glomerular filtration rate (GFR) or the systemic pressor response to Ang II. nih.govnih.gov

Underlying Mechanisms Involving TRPC Channel Inhibition in Renal Protection

The protective effects of clemizole in the kidney are largely attributed to its activity as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. nih.govresearchgate.net TRPC5 channels are calcium-permeable cation channels implicated in the pathological remodeling of podocytes, the specialized cells of the glomerulus. researchgate.net In the context of cisplatin-induced nephrotoxicity, the ameliorating effects of clemizole are linked to its ability to block these channels. nih.gov

Antiviral Agent Exploration

Inhibition of Hepatitis C Virus Proliferation in Cell Culture

Clemizole has been identified as an inhibitor of Hepatitis C Virus (HCV) replication through a novel mechanism. nih.govstanford.edu In cell culture-based assays, clemizole was found to inhibit HCV RNA replication. stanford.edu The target of clemizole was identified as the viral non-structural protein 4B (NS4B). nih.govstanford.edu Specifically, clemizole inhibits the binding of NS4B to the HCV RNA, a crucial step for the virus's replication process. nih.govstanford.edu High-throughput screening using a microfluidics platform initially identified clemizole as a compound that disrupts this protein-RNA interaction, leading to a significant decrease in viral replication in host cells without apparent toxicity. stanford.edu

Further studies demonstrated that clemizole's antiviral effect is highly synergistic when combined with HCV protease inhibitors such as SCH503034 and VX950. nih.gov This synergy was observed without an increase in host cell toxicity, suggesting that clemizole could be a valuable component of a combination therapy approach for HCV, potentially increasing virologic response rates. nih.govnih.gov

Investigational Antiviral Activity against SARS-CoV-2 in In Vitro Systems

In the search for repurposable drugs to combat the COVID-19 pandemic, a high-throughput screening of an FDA-approved chemical library was conducted to identify potential inhibitors of SARS-CoV-2 replication. In this in vitro screen, clemizole hydrochloride was identified as one of the positive hits that demonstrated an inhibitory effect on the virus. nih.gov The assay measured the inhibition of SARS-CoV-2-mediated cytopathic effect (CPE), indicating that clemizole possesses antiviral potency against this novel coronavirus in a laboratory setting. nih.gov

Exploratory Research in Other Disease Models

Neurodegenerative Conditions

The therapeutic potential of clemizole has been explored in preclinical models of neurodegenerative diseases, particularly epilepsy and Parkinson's disease.

In zebrafish models of Dravet syndrome, a severe form of pediatric epilepsy caused by mutations in the SCN1A gene, clemizole was identified as a potent suppressor of both behavioral and electrographic seizure activity. oup.com Interestingly, its anticonvulsant effect is not mediated by its antihistaminic properties but rather through its interaction with serotonin (5-HT) receptors. oup.com Radioligand binding assays revealed that clemizole binds to serotonin receptors, and its anti-seizure activity could be mimicked by other 5-HT signaling modulators. oup.com

More recently, the role of clemizole has been investigated in a preclinical model of Parkinson's disease (PD). A study using alpha-synuclein-preformed fibrils (PFF) to induce PD-like pathology in SH-SY5Y cells and Sprague Dawley rats demonstrated that clemizole treatment ameliorated neurobehavioral deficits. nih.gov The therapeutic effect was linked to its inhibition of TRPC5 channels. Clemizole treatment reduced the levels of phosphorylated alpha-synuclein (B15492655) and diminished oxidative stress, leading to improvements in mitochondrial biogenesis and function. nih.gov These findings suggest that modulating TRPC5 channels with clemizole could be a beneficial strategy for synucleinopathies like Parkinson's disease. nih.gov

While preclinical data for clemizole in specific inflammation and cancer models are not extensively documented, its role in mitigating cisplatin-induced renal inflammation and cell death highlights a potential anti-inflammatory component to its activity. nih.gov

Table 2: Investigational Preclinical Applications of Clemizole

| Disease Model | Key Findings | Proposed Mechanism of Action |

| Dravet Syndrome (Zebrafish) | Suppressed spontaneous seizure activity | Serotonin (5-HT) receptor modulation |

| Parkinson's Disease (Rodent, Cell Culture) | Ameliorated neurobehavioral deficits, reduced p-alpha-synuclein and oxidative stress | TRPC5 channel inhibition |

Structure Activity Relationship Sar Studies and Analog Development of Clemizole

Design and Synthesis of Clemizole (B1669166) Analogs (Clemalogs)

The development of clemizole analogs, or "clemalogs," has been driven by the need to understand the structural requirements for its diverse biological activities and to create derivatives with improved potency and target specificity. escholarship.org A significant focus has been on elucidating the mechanism behind its anti-seizure activity, which is hypothesized to be mediated by serotonin (B10506) (5-HT) receptors rather than its original antihistaminic action. nih.govtaylorandfrancis.com

In one major study, a series of 28 novel clemizole analogs were designed and synthesized to explore the SAR for activity at 5-HT receptors. escholarship.org The design strategy involved systematic modifications at three key positions of the parent clemizole molecule, as illustrated in the chemical structure diagram. researchgate.net These modifications included:

Alterations to the p-chlorobenzyl group.

Changes to the benzimidazole (B57391) core.

Modifications of the terminal pyrrolidine (B122466) ring.

The synthesis of these clemalogs was conducted using established chemical methodologies, with reagents and solvents being commercially sourced. For reactions sensitive to air or moisture, experiments were carried out under an inert argon atmosphere using anhydrous solvents and oven-dried glassware to ensure reaction integrity. escholarship.org

Analysis of Structural Modifications and Their Impact on Receptor Binding Affinities (e.g., 5-HT2R)

Following their synthesis, the clemalogs were evaluated for their binding affinities to various receptors, with a particular focus on the serotonin 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), which were identified as high-affinity targets for the parent compound, clemizole. nih.govescholarship.org Radioligand binding assays were used to determine the inhibition constant (Ki), a measure of binding affinity, for each analog at these receptors.

The results of these binding studies revealed that structural modifications at different positions on the clemizole scaffold had a significant and varied impact on receptor affinity and selectivity. escholarship.org For instance, certain modifications led to analogs with selective affinity for specific 5-HT2 receptor subtypes. escholarship.org While the parent compound, clemizole, shows high affinity for the histamine (B1213489) H1 receptor, this target was largely excluded as the mechanism for anti-seizure action because antihistamines are often contraindicated in pediatric epilepsies. nih.govescholarship.org The SAR studies helped to de-emphasize the H1 receptor and focus on the serotonergic system.

The data below summarizes the binding affinities for clemizole and a selection of its effective analogs at various serotonin and histamine receptors. escholarship.org

| Compound | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | H1 (Ki, nM) |

|---|---|---|---|---|

| Clemizole | 29 | 15 | 100 | 1.1 |

| Analog 1 | 18 | 1.5 | 4.2 | 2.5 |

| Analog 13 | 150 | 29 | 210 | 1.1 |

| Analog 23 | 210 | 17 | 400 | 1.3 |

Identification of Analogs with Enhanced Biological Activities in Preclinical Systems

The synthesized clemalogs were subjected to phenotypic screening to assess their biological activity in a preclinical model. A well-established zebrafish model of Dravet syndrome (scn1lab mutant) was utilized, which exhibits spontaneous seizure-like behavior characterized by high-velocity swimming. escholarship.orgresearchgate.net The efficacy of the 28 clemalogs was quantified by their ability to suppress this convulsive behavior. researchgate.net

The screening identified several "positive hits," defined as compounds that caused a reduction in the mean swim velocity of the mutant zebrafish by at least 40%. researchgate.net From this comprehensive screening, three specific clemalogs—Analogs 1, 13, and 23—were found to exert a powerful suppression of both the convulsive swimming behavior and the underlying electrographic seizure activity. escholarship.org

Interestingly, the study found that analogs with binding properties at the 5-HT2B receptor were particularly effective at inhibiting seizures in the zebrafish model. In contrast, newly synthesized clemalogs that showed selective affinity for either the 5-HT2A or 5-HT2C receptor subtypes did not consistently inhibit spontaneous seizures. escholarship.org This integration of in vitro binding data and in vivo activity data strongly implicates the 5-HT2B receptor as a critical mediator for the seizure suppression observed with these compounds. escholarship.org

The table below presents the results of the phenotypic screen for the three most effective analogs, showing the percentage change in swim velocity in the scn1lab mutant zebrafish after treatment. researchgate.net

| Compound | Concentration (µM) | Mean Change in Velocity (%) |

|---|---|---|

| Analog 1 | 100 | -67% |

| Analog 13 | 250 | -68% |

| Analog 23 | 250 | -66% |

Advanced Methodologies in Clemizole Research

Electrophysiological Techniques

Electrophysiological methods are crucial for understanding how clemizole (B1669166) sulfate (B86663) affects the electrical properties of neurons and other excitable cells, particularly its influence on ion channels.

Whole-Cell Patch Clamp Recordings for Ion Channel Characterization

Whole-cell patch-clamp recording is a refined electrophysiological technique that provides detailed insights into the ionic currents across a cell's membrane. re-place.be This method has been instrumental in characterizing the effects of clemizole on various ion channels. re-place.be

Researchers have utilized whole-cell patch-clamp recordings to investigate clemizole's inhibitory effects on specific ion channels. For instance, studies on human ether-a-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization, have shown that clemizole is a potent blocker. nih.govnih.gov These experiments, often conducted in human embryonic kidney (HEK) 293 cells stably expressing these channels, reveal that clemizole can block the channel in both its open and closed states in a concentration-dependent manner. nih.gov

Furthermore, whole-cell recordings have been employed to determine the selectivity of clemizole. It has been identified as a potent inhibitor of the transient receptor potential channel TRPC5. researchgate.netmedchemexpress.cn These studies demonstrated that clemizole blocks TRPC5 currents irrespective of the method of activation. researchgate.netresearchgate.net The reversibility of the block has also been assessed using this technique. researchgate.netresearchgate.net

Single-Channel Electrophysiology

To gain a more granular understanding of clemizole's interaction with ion channels, researchers have turned to single-channel electrophysiology. This technique allows for the observation of the activity of a single ion channel, providing information about its conductance, open and close kinetics, and how these are modulated by a compound.

In the context of clemizole research, single-channel recordings, particularly in excised inside-out membrane patches, have provided evidence for a direct blocking mechanism on TRPC5 channels. researchgate.netresearchgate.net This suggests that clemizole can interact directly with the channel protein to exert its inhibitory effect. researchgate.net

Phenotypic Drug Screening Platforms

Phenotypic screening, which focuses on identifying compounds that produce a desired effect in a whole organism or cellular model, has been a cornerstone of clemizole research, especially in the context of epilepsy. frontiersin.org

High-Throughput Screening in Zebrafish Models

The zebrafish (Danio rerio) has become a powerful in vivo model for high-throughput drug screening due to its genetic tractability, rapid development, and transparent embryos. mdpi.comgoogle.com In the study of epilepsy, zebrafish models with mutations that mimic human genetic epilepsies, such as Dravet syndrome, have been particularly valuable. mdpi.comnih.gov Dravet syndrome is a severe form of pediatric epilepsy often caused by mutations in the SCN1A gene, which encodes a voltage-gated sodium channel. nih.gov

Clemizole was identified as a potential treatment for Dravet syndrome through a large-scale, phenotype-based screen of thousands of compounds in a zebrafish model carrying a mutation in the scn1Lab gene, a homolog of the human SCN1A gene. frontiersin.orgmdpi.comnih.govzeclinics.com This screening process involved monitoring the behavior of larval zebrafish, where seizure-like activity manifests as hyperactivity and convulsive behaviors. nih.govepilepsygenetics.net Clemizole was found to significantly inhibit these convulsive behaviors. nih.gov

Behavioral and Electrographic Seizure Monitoring in Larval Zebrafish

Following the initial identification through high-throughput behavioral screening, the anti-seizure effects of clemizole were further validated using more detailed behavioral analysis and electrographic recordings in larval zebrafish. frontiersin.orgbiorxiv.org

Behavioral assays involve automated tracking of larval movement, where a reduction in hyperkinetic swimming patterns indicates a potential anti-seizure effect. epilepsygenetics.netuga.edu Clemizole was shown to effectively suppress this seizure-like behavior. zeclinics.comuga.edu

To confirm that the behavioral changes were due to a reduction in seizure activity in the brain, local field potential recordings were taken from the midbrain or forebrain of the larval zebrafish. biorxiv.orgcureepilepsy.org These recordings demonstrated that clemizole significantly suppressed the spontaneous, ictal-like electrographic discharges characteristic of the epileptic phenotype in these models. nih.govbiorxiv.orguga.edu This two-stage screening approach, combining high-throughput behavioral analysis with detailed electrophysiological validation, has been crucial in establishing the anti-seizure properties of clemizole. biorxiv.orguga.edu For instance, in a zebrafish model of STXBP1-related disorders, clemizole was found to decrease the frequency of ictal-like events by 80%. biorxiv.orgcureepilepsy.org

Receptor Binding and Ligand Affinity Profiling

Understanding the molecular targets of a compound is essential for elucidating its mechanism of action. Receptor binding and ligand affinity profiling are used to determine the interaction of a compound with a wide range of receptors and other proteins.

Initial studies identified clemizole as a histamine (B1213489) H1 receptor antagonist. guidetopharmacology.org However, more recent and comprehensive profiling has revealed a broader range of targets. Clemizole has been shown to bind to serotonin (B10506) receptors, and its antiepileptic activity may be mediated through these interactions. uga.edu Specifically, studies on analogs of clemizole have pointed towards the 5-HT2B receptor as a key target for its seizure-suppressing effects in zebrafish models of Dravet syndrome. researchgate.net

Ligand affinity profiling has also been used to determine the selectivity of clemizole for different ion channels. These studies have quantified the inhibitory concentrations (IC50) of clemizole for various TRP channels, confirming its higher potency for TRPC5 compared to other related channels like TRPC4, TRPC3, and TRPC6. researchgate.netmedchemexpress.cnrndsystems.com

Radioligand Binding Assays for Target Identification

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a wide array of receptors and other molecular targets. aesnet.orgingentaconnect.com This technique utilizes a radioactively labeled ligand that binds to a specific receptor. By measuring the displacement of this radioligand by a test compound, such as clemizole, researchers can quantify the compound's binding affinity. aesnet.org

In a comprehensive screening, clemizole was tested against a panel of 139 different in vitro receptor binding and enzyme assays. tandfonline.com This BioPrint profile revealed significant interactions with specific serotonin receptors. At a concentration of 10 µM, clemizole demonstrated high percentage inhibition of agonist radioligand binding to human 5-HT2A and 5-HT2B receptors, indicating a potent interaction. tandfonline.com These findings were crucial in shifting the understanding of clemizole's activity beyond its classic antihistaminic effects. ucsf.edu

Table 1: Radioligand Binding Assay Results for Clemizole

| Target Receptor (human) | Assay Type | Clemizole Concentration | % Inhibition of Radioligand Binding | Reference |

|---|---|---|---|---|

| 5-HT2A | Agonist Radioligand | 10 µM | 86% | tandfonline.com |

| 5-HT2B | Agonist Radioligand | 10 µM | 82.5% | tandfonline.com |

| 5-HT1A | Agonist Radioligand | 10 µM | 19.5% | tandfonline.com |

| 5-HT1D | Agonist Radioligand | 10 µM | 22.7% | tandfonline.com |

| Histamine H1 | Antagonist | - | Potent Antagonist | ncats.iomedchemexpress.comtocris.com |

Fluorometric Calcium Imaging for Channel Activity Assessment

Fluorometric calcium imaging is a vital technique for assessing the activity of ion channels, which play a critical role in cellular signaling. tocris.com This method uses fluorescent dyes that change in intensity as the intracellular concentration of calcium ions (Ca2+) fluctuates, providing a real-time measurement of channel opening and closing. tocris.comresearchgate.net

Research has identified clemizole as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a Ca2+-permeable cation channel found predominantly in the central nervous system. researchgate.net Fluorometric measurements of intracellular calcium ([Ca2+]i) were instrumental in quantifying this inhibitory activity. These studies determined the half-maximal inhibitory concentration (IC50) of clemizole on TRPC5 to be in the low micromolar range, demonstrating its efficacy as a channel blocker. medchemexpress.comresearchgate.net Furthermore, this technique allowed for the assessment of clemizole's selectivity, showing it to be more potent against TRPC5 compared to other related TRPC channels. medchemexpress.comresearchgate.net

Table 2: Clemizole IC50 Values on TRP Channels via Fluorometric Calcium Imaging

| TRP Channel | IC50 (µM) | Reference |

|---|---|---|

| TRPC5 | 1.0 - 1.3 | medchemexpress.comresearchgate.netresearchgate.net |

| TRPC4β | 6.4 | medchemexpress.comresearchgate.net |

| TRPC3 | 9.1 | medchemexpress.comresearchgate.net |

| TRPC6 | 11.3 | medchemexpress.comresearchgate.net |

| TRPC7 | 26.5 | tocris.com |

Biochemical and Histopathological Analysis in In Vivo Models

To understand the physiological effects of clemizole within a living organism, researchers employ in vivo models, often in rodents. These studies involve biochemical and histopathological analyses to assess the compound's impact on organ function and tissue structure.

One significant study investigated the effects of clemizole in a rat model of cisplatin-induced nephrotoxicity. researchgate.net Cisplatin (B142131), a chemotherapy agent, is known to cause kidney damage. Biochemical analysis of blood and urine samples revealed that cisplatin administration led to increased levels of kidney injury markers such as urine urea (B33335) nitrogen (UUN), creatinine, and neutrophil gelatinase-associated lipocalin (NGAL). researchgate.net Treatment with clemizole was found to attenuate these increases. researchgate.net Furthermore, biochemical assays showed that clemizole counteracted the oxidative stress induced by cisplatin, as evidenced by changes in the levels of catalase (CAT), total antioxidant status (TAS), total oxidant status (TOS), and malondialdehyde (MDA). researchgate.net

Histopathological examination of kidney tissues from the same study provided visual confirmation of clemizole's protective effects. While cisplatin caused significant damage, including tubular degeneration, congestion, and glomerular collapse, the kidneys from rats treated with clemizole showed markedly reduced histopathological alterations. researchgate.net These findings, linking the biochemical data with tissue-level observations, provided strong evidence for clemizole's ameliorating effect on cisplatin-induced toxicity, which is attributed to its blockage of TRPC5 calcium channels. researchgate.net

Table 3: Summary of Biochemical and Histopathological Findings in a Rat Model of Cisplatin-Induced Nephrotoxicity

| Analysis Type | Parameter Measured | Effect of Cisplatin | Effect of Clemizole Treatment | Reference |

|---|---|---|---|---|

| Biochemical | Urine Urea Nitrogen (UUN), Creatinine, NGAL | Increased | Decreased | researchgate.net |

| Catalase (CAT), Total Antioxidant Status (TAS) | Decreased | Increased (Antioxidant effect) | researchgate.net | |

| Total Oxidant Status (TOS), Oxidative Stress Index | Increased | Decreased | researchgate.net | |

| Malondialdehyde (MDA) | Increased | Reduced | researchgate.net | |

| Histopathological | Tubular Degeneration | Induced | Attenuated | researchgate.net |

| Congestion & Hemorrhage | Induced | Attenuated | researchgate.net | |

| Glomerular Collapse | Induced | Attenuated | researchgate.net | |

| Apoptotic Cell Death | Induced | Attenuated | researchgate.net |

Computational and In Silico Approaches

Computational methods, or in silico studies, have become indispensable in modern drug discovery and research, allowing for the prediction of molecular interactions and the rational design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is frequently used to predict the binding mode of a small molecule drug, like clemizole, to its protein target. tandfonline.com Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the interaction. oup.com

In-depth molecular docking analyses have been conducted to understand the differential binding of clemizole to the highly homologous TRPC5 and TRPC6 channels. tandfonline.comnih.gov These studies utilized protein structures from public databases and software like Discovery Studio and Chimera to model the interactions. The research revealed key molecular determinants at the clemizole binding site, highlighting the role of the residues' Accessible Surface Area (ASA) in the compound's differential binding affinity. tandfonline.comnih.gov Specifically, the lower accessibility of binding site residues in TRPC6 compared to TRPC5 was proposed to account for the lower binding affinity of clemizole to TRPC6. tandfonline.comnih.gov Such computational studies are crucial for understanding the subtleties of protein-ligand interactions and can guide the development of more selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds and guide the optimization of lead molecules.

In the context of clemizole research, Structure-Activity Relationship (SAR) studies, a precursor to QSAR, have been instrumental. After identifying clemizole's anticonvulsant properties in a zebrafish model of Dravet syndrome, researchers synthesized a library of 28 novel analogues of clemizole. aesnet.org By systematically modifying parts of the clemizole structure and testing the resulting "clemalogs" for their ability to suppress seizure activity, a relationship between chemical structure and antiepileptic effect was established. This SAR study, which integrated in vitro receptor binding data with in vivo screening, implicated 5-HT2B receptors as a key mediator of the observed seizure suppression and paved the way for designing analogues with improved potency and selectivity.

Future Directions and Emerging Research Avenues for Clemizole Studies

Elucidating Novel Mechanisms and Comprehensive Target Profiling

Initially known as a histamine (B1213489) H1 receptor antagonist, recent investigations have revealed that clemizole's therapeutic effects in new contexts are not primarily driven by its antihistaminic properties. taylorandfrancis.comoup.com A significant area of future research lies in fully understanding its multifaceted mechanism of action.

Phenotypic screening in zebrafish models of Dravet syndrome, a severe form of epilepsy, unexpectedly identified clemizole (B1669166) as a potent suppressor of seizure activity. zeclinics.comepilepsygenetics.netsciencedaily.com Subsequent research has demonstrated that this anticonvulsant effect is mediated through the modulation of serotonin (B10506) receptors, specifically as a high-affinity 5-HT2 receptor agonist. taylorandfrancis.comnih.govresearchgate.net Further studies have implicated the 5-HT2B receptor as a critical mediator for its antiepileptic activity. oup.comnih.gov

Beyond its role in serotonin signaling, clemizole has been identified as a potent inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. researchgate.nettocris.com This inhibition has been linked to neuroprotective effects in models of Parkinson's disease by ameliorating mitochondrial dysfunction and reducing oxidative stress. researchgate.netresearchgate.net Another identified target is the Hepatitis C virus (HCV) non-structural protein 4B (NS4B), where clemizole inhibits RNA binding, a key step in viral replication. researchgate.netdrugbank.comnih.gov Clemizole and its analogs have also been found to be highly selective inhibitors of the heme oxygenase-2 (HO-2) isozyme. researchgate.net

Future research will need to comprehensively profile these and other potential targets to build a complete picture of clemizole's pharmacological footprint. This will involve a combination of in vitro binding assays, structural biology, and computational modeling to understand how clemizole interacts with its various targets and the downstream consequences of these interactions.

Rational Design and Development of Highly Selective Clemizole Derivatives

The discovery of multiple molecular targets for clemizole opens up the opportunity for rational drug design to create derivatives with enhanced selectivity and improved therapeutic profiles. Structure-activity relationship (SAR) studies are a crucial component of this endeavor.

Researchers have already begun to synthesize and evaluate novel clemizole analogs, or "clemalogs," to dissect the structural requirements for activity at different targets. oup.comresearchgate.net For instance, a study involving 28 newly synthesized clemizole analogs with varying affinities for 5-HT2 receptors identified three derivatives that specifically bind to 5-HT2B receptors and potently suppress seizure activity in zebrafish models of Dravet syndrome. oup.comnih.govresearchgate.net This work provides a roadmap for developing second-generation compounds that are highly selective for the 5-HT2B receptor, potentially maximizing anticonvulsant efficacy while minimizing off-target effects. oup.com

Similarly, the benzimidazole (B57391) scaffold of clemizole is a common feature in many therapeutically important drugs, and research into modifying this core structure at various positions (N-1, C-2, C-5/6) has been shown to be critical for pharmacological effects. rsc.orgresearchgate.net By systematically altering the chemical structure of clemizole, it is possible to generate libraries of new compounds. researchgate.net These libraries can then be screened against a panel of targets (e.g., specific serotonin receptors, TRPC5, HO-2) to identify molecules with optimized potency and selectivity for a desired therapeutic application, be it epilepsy, neurodegenerative disorders, or viral infections. researchgate.netrsc.orgacs.orgresearchgate.net

Expansion of Preclinical Research into Additional Disease Models

The initial success of clemizole in a zebrafish model of Dravet syndrome has paved the way for its investigation in other disease models, particularly those with shared molecular pathologies. epilepsygenetics.netresearchgate.net The expansion of preclinical research is a key future direction.

Recent studies have shown that clemizole is effective in reducing seizure-like activity in a zebrafish model of STXBP1-related disorders, another severe neurodevelopmental condition. nih.govbiorxiv.orgubc.ca This finding suggests that the serotonergic mechanism of clemizole may be beneficial across a spectrum of genetic epilepsies, warranting further investigation in mouse models and eventually, clinical trials for these conditions. nih.govpatsnap.comfirstwordpharma.com

Furthermore, the discovery of clemizole's ability to inhibit TRPC5 channels and its neuroprotective effects in cellular models of Parkinson's disease by mitigating alpha-synuclein (B15492655) pathology suggests its potential for treating synucleinopathies and other neurodegenerative diseases characterized by protein aggregation and mitochondrial dysfunction. researchgate.netresearchgate.neted.ac.uk Future preclinical work should explore the efficacy of clemizole and its selective derivatives in animal models of Parkinson's disease, Alzheimer's disease, and other proteinopathies. ed.ac.uk

The antiviral properties of clemizole, specifically its inhibition of the HCV NS4B protein, also present an avenue for further exploration. nih.gov Research into its efficacy against other viruses, particularly those where chaperone proteins or RNA binding are critical for replication, could uncover new therapeutic uses. researchgate.net

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the systemic effects of clemizole and to identify predictive biomarkers for treatment response, future research must integrate multi-omics data. rsc.orgnih.govpharmalex.com This approach involves the simultaneous analysis of various biological data sets, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the drug's impact on cellular and organismal systems. rsc.orgnih.gov

By applying multi-omics approaches to preclinical models and patient samples from clinical trials, researchers can:

Uncover Novel Pathways: Transcriptomic and proteomic analyses can reveal the broader signaling networks modulated by clemizole, moving beyond its currently known targets. nih.gov This can provide a more nuanced understanding of its mechanism of action and potentially identify new therapeutic indications. nih.gov

Identify Biomarkers: Integrating genomic and clinical data can help identify genetic markers that predict a patient's response to clemizole, paving the way for personalized medicine approaches in epilepsy and other disorders. nih.govplos.org

Build Predictive Models: Using machine learning and deep learning algorithms to analyze multi-omics datasets can help build models that predict drug efficacy and potential off-target effects, thereby streamlining the drug development process. plos.org

While the direct application of multi-omics to clemizole is still in its early stages, the principles of these data-intensive approaches are well-established in drug discovery and represent a critical frontier for future clemizole research. rsc.orgnih.gov This will allow for a systems-level understanding of its pharmacology and accelerate its journey towards new clinical applications.

Q & A

Q. What experimental models are most suitable for studying Clemizole sulfate’s antiviral mechanisms against HCV?

this compound’s antiviral activity is typically evaluated using luciferase reporter-linked HCV replication assays in genotype-specific cell cultures (e.g., Huh-7 cells). These models allow real-time monitoring of viral replication inhibition via luminescence signals. Researchers should validate results with orthogonal methods, such as quantitative RT-PCR for viral RNA quantification or colony formation assays to assess resistance profiles .

Q. How can researchers standardize dose-response studies for this compound to ensure reproducibility?

Use Loewe additivity and Bliss independence models to quantify synergistic effects when combining Clemizole with protease inhibitors (e.g., SCH503034). Dose ranges should span 0.5–50 µM for Clemizole, with controls for cytotoxicity (e.g., MTT assays). Ensure consistent cell passage numbers and culture conditions to minimize variability .

Q. What are the critical parameters for validating this compound’s RNA-binding inhibition to NS4B?

Employ electrophoretic mobility shift assays (EMSAs) with purified NS4B protein and labeled RNA probes. Include competition assays with unlabeled RNA to confirm specificity. Quantify binding affinity using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across HCV genotypes?

Discrepancies often arise from differences in viral clone fidelity (e.g., JFH-1 vs. Con1 replicons) or assay sensitivity. To address this:

- Standardize replicon systems and cell lines.

- Compare data using normalized metrics (e.g., fold-change relative to wild-type).

- Validate findings with clinical isolates or patient-derived samples .

Q. What methodological strategies mitigate the risk of off-target effects in this compound studies?

- Use RNAi knockdown or CRISPR-Cas9 to confirm NS4B-specific mechanisms.

- Pair Clemizole with structurally unrelated protease inhibitors (e.g., VX950) to distinguish class-specific synergy from nonspecific interactions.

- Conduct transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .

Q. How should researchers design experiments to investigate this compound’s impact on viral resistance evolution?

- Perform long-term passage experiments under suboptimal drug concentrations.

- Sequence viral genomes at regular intervals to track mutations (e.g., NS3 protease or NS4B regions).

- Use frequency-of-resistance assays to quantify mutant emergence under mono- vs. combination therapy .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing synergy between this compound and other antivirals?

- Combination index (CI) analysis via CompuSyn software to classify interactions (synergistic, additive, antagonistic).

- Validate with 3D response surface modeling to visualize dose-effect relationships.

- Report confidence intervals and p-values from triplicate experiments to ensure robustness .

Q. How can researchers ensure ethical and reproducible data reporting in this compound studies?

- Adhere to ARRIVE guidelines for preclinical research, detailing animal models, blinding, and randomization.

- Provide raw data (e.g., luminescence readings, RNA counts) in supplementary materials.

- Disclose conflicts of interest and funding sources transparently .

Data Interpretation and Validation

Q. What criteria should be used to assess the clinical relevance of this compound’s in vitro findings?

Q. How can conflicting results from this compound’s combination therapies be reconciled?

- Conduct meta-analyses of published datasets to identify trends (e.g., genotype-specific responses).

- Explore differences in experimental endpoints (e.g., viral load reduction vs. cure rates).

- Use Bayesian hierarchical models to account for inter-study variability .

Tables

Table 1. Key Synergy Parameters for this compound and HCV Protease Inhibitors

| Parameter | Clemizole + SCH503034 | Clemizole + VX950 |

|---|---|---|

| Combination Index (CI) | 0.3 (Synergistic) | 0.5 (Synergistic) |

| Resistance Frequency | 10⁻⁶ | 10⁻⁵ |

| Toxicity (CC₅₀, µM) | >100 | >100 |

| Data derived from Einav et al. (). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.